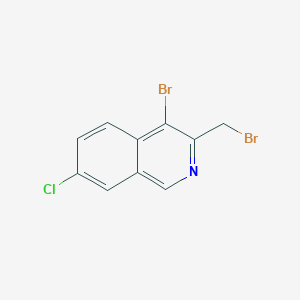
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline is a halogenated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of bromine and chlorine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-7-chloroisoquinoline typically involves multi-step reactions starting from isoquinoline or its derivatives. One common method includes:
Bromination: Isoquinoline is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated isoquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.
Bromomethylation: The final step involves the bromomethylation of the chlorinated isoquinoline using formaldehyde and hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted isoquinolines with various functional groups.
Oxidation: Products include quinoline derivatives with different oxidation states.
Reduction: Products include reduced isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(bromomethyl)-7-chloroisoquinoline involves its interaction with various molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(bromomethyl)benzoic acid
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- 4-Bromo-3-hydroxy-3-methylbutyl diphosphate
Uniqueness
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This combination of halogens enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in the development of pharmaceuticals and other specialized chemicals.
Eigenschaften
Molekularformel |
C10H6Br2ClN |
|---|---|
Molekulargewicht |
335.42 g/mol |
IUPAC-Name |
4-bromo-3-(bromomethyl)-7-chloroisoquinoline |
InChI |
InChI=1S/C10H6Br2ClN/c11-4-9-10(12)8-2-1-7(13)3-6(8)5-14-9/h1-3,5H,4H2 |
InChI-Schlüssel |
CMTOBGFAUFIZBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC=C2C=C1Cl)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


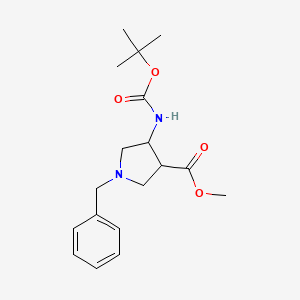
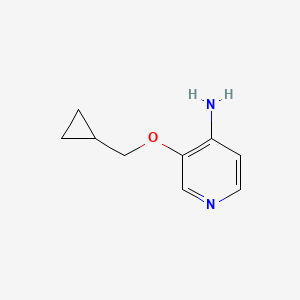
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)
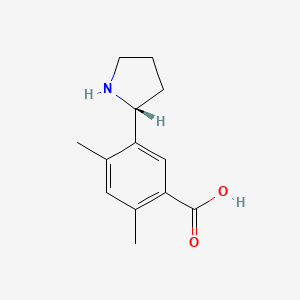
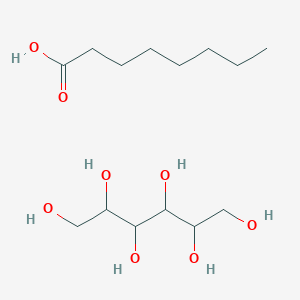

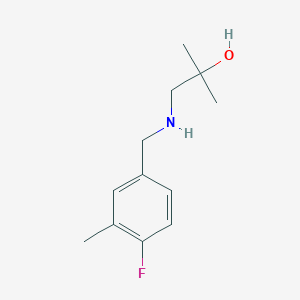
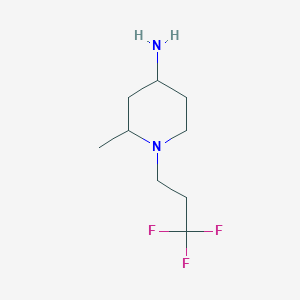
![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
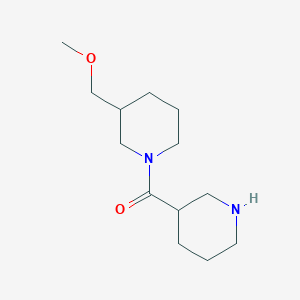
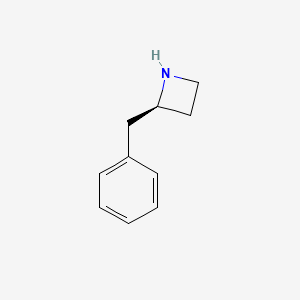
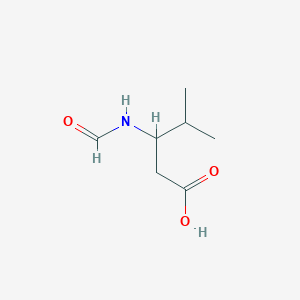
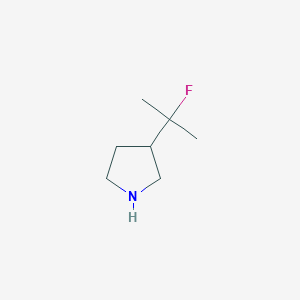
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
